6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C11H11ClIN3 |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11ClIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
WHSUMZDLDJUOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ethylamine, followed by iodination at the 8-position. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, ethyl, and iodo substituents may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
The compound’s unique substituents distinguish it from related quinoline-based molecules. Key structural analogs include:
Key Observations :
- Halogenation: The iodine at position 8 in the target compound may enhance DNA binding or steric effects compared to smaller halogens (e.g., chlorine in ) or non-halogenated analogs.
- N4-Ethyl Group : This substituent could improve lipid solubility and bioavailability relative to unsubstituted or bulkier alkyl groups.
Pharmacological Activity Comparison
Quinoline derivatives exhibit diverse biological activities, as highlighted below:
Notable Gaps: Direct data on the target compound’s AKT1 inhibition or antimalarial activity are absent; inferences are drawn from structural parallels.
DNA Intercalation Potential
Planar bicyclic compounds like quinoline and quinazoline derivatives are known DNA intercalators . highlights that substituent size and planarity critically influence intercalation efficiency:
- ICI (8-(chloromethyl)-9'-purine-2,6-diamine) : Higher intercalation than doxorubicin due to optimal planarity.
- IC2 (6-methylquinazoline-2,4-diamine) : Comparable to doxorubicin.
For 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine:
- Quinoline Core: The aromatic system supports intercalation, but the bulky iodine at position 8 may reduce binding efficiency compared to smaller substituents (e.g., methyl in IC2).
- Diamine Groups : The 3,4-diamine configuration may facilitate hydrogen bonding with DNA, akin to IC2’s 2,4-diamines .
Biological Activity
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and iodine substituents, allows it to participate in various biological interactions, making it a candidate for drug development against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is with a molecular weight of approximately 304.57 g/mol. The compound's structure includes:
- Chlorine at the 6-position
- Iodine at the 8-position
- An ethyl group at the N4 position
These substituents influence both its chemical reactivity and biological activity.
The biological activity of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is primarily attributed to its ability to interact with various biological targets. The halogen atoms allow for nucleophilic substitution reactions and facilitate binding to proteins and enzymes involved in disease pathways. The compound has shown promise in inhibiting key enzymes related to cancer cell proliferation and infectious agents.
Biological Activities
Research indicates that compounds similar to 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Its structure suggests potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.
- Antimalarial Properties : Like other quinoline derivatives, it may also exhibit activity against malaria-causing parasites.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound has been explored through various studies. The presence of electron-withdrawing groups (like chlorine and iodine) enhances its biological potency by increasing the electrophilicity of the compound, thereby improving its interaction with nucleophilic sites on target biomolecules.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N4-methylquinoline-3,4-diamine | Similar quinoline structure with methyl group | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer |
| 7-Iodoquinoline | Iodine substitution at position 7 | Antimalarial |
| N4-Ethylquinazoline | Ethyl substitution on nitrogen | Antiviral |
Case Studies
Several case studies have highlighted the potential applications of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine:
- Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, modifications to enhance solubility have led to improved efficacy against breast cancer cells.
- Antimicrobial Efficacy : Experimental results indicate that this compound exhibits significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Antimalarial Research : Similar compounds have been shown to interfere with the heme detoxification pathway in Plasmodium species, which could be extrapolated to study the efficacy of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine against malaria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
